Product packaging for 3-[Butyl(methyl)amino]propanoic acid(Cat. No.:CAS No. 165043-22-1)

3-[Butyl(methyl)amino]propanoic acid

Cat. No.: B3245018
CAS No.: 165043-22-1
M. Wt: 159.23 g/mol
InChI Key: UUANGAUMYPRUCC-UHFFFAOYSA-N
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Description

Contextual Significance of Tertiary Amino Acid Derivatives

Tertiary amino acid derivatives are a unique class of molecules that hold considerable importance in various areas of chemical research, including medicinal chemistry and materials science. Unlike primary and secondary amino acids, the nitrogen atom in tertiary amino acids is fully substituted, which imparts distinct chemical and physical properties. This structural feature can lead to increased lipophilicity, which may enhance solubility in non-aqueous solvents and improve membrane permeability, making these derivatives valuable in drug design. monash.edu

The incorporation of tertiary amino acid motifs, particularly N-alkylated amino acids, into peptides can lead to the formation of "peptidomimetics" with improved stability against enzymatic degradation. monash.edu This is a critical attribute for the development of peptide-based therapeutics. Furthermore, the N-substitution pattern in tertiary amino acids can influence the conformational preferences of the molecule, which is a key factor in designing molecules that can interact with specific biological targets. nih.gov The development of functional polymeric materials based on amino acids is an emerging field, and N-alkylation is a key strategy to produce biodegradable and non-toxic nanomaterials for medical and biotechnological applications. nih.govresearchgate.net

Historical Development of Propanoic Acid Chemistry

Propanoic acid, also known as propionic acid, has a rich history in the field of chemistry. It was first described in 1844 by Johann Gottlieb, who discovered it among the degradation products of sugar. researchgate.netcambridge.orgresearchgate.net The name "propionic acid" was coined in 1847 by the French chemist Jean-Baptiste Dumas, derived from the Greek words "protos" (first) and "pion" (fat), because it was the smallest carboxylic acid that exhibited the properties of a fatty acid. nih.govresearchgate.netnih.gov

Initially, propanoic acid was produced through various chemical means by different chemists who were not immediately aware that they were all producing the same substance. researchgate.netcambridge.org Over time, more efficient industrial production methods were developed, such as the oxidation of propanal. nih.gov Propanoic acid and its derivatives have found widespread use as food preservatives, antifungal agents, and as intermediates in the synthesis of polymers, pesticides, and pharmaceuticals. researchgate.netnih.gov The chemistry of propanoic acid has also been extended to the synthesis of a wide array of derivatives, including the amino-substituted variants which are of significant interest in contemporary research. nih.gov

Structural Elucidation and Zwitterionic Considerations for the Compound

The chemical structure of 3-[Butyl(methyl)amino]propanoic acid features a propanoic acid backbone with a tertiary amino group at the β-position (the third carbon atom). This amino group is substituted with both a butyl and a methyl group.

Table 1: Structural Features of this compound

FeatureDescription
Core Structure Propanoic acid
Functional Groups Carboxylic acid (-COOH), Tertiary amine (-N(CH₃)(C₄H₉))
Systematic Name This compound
Molecular Formula C₈H₁₇NO₂
CAS Number 165043-36-7

The equilibrium between the neutral form and the zwitterionic form is influenced by the pH of the solution. chemguide.co.uk The pKa values of the carboxylic acid and the amino groups determine the pH range over which the zwitterionic form predominates. For β-amino acids, the additional carbon between the amino and carboxyl groups generally leads to a higher pKa for the amino group compared to their α-amino acid counterparts. numberanalytics.com The inductive effect of the electron-withdrawing sulfonic acid group in aminoalkanesulfonates has been shown to decrease the pKa of the ammonium (B1175870) ion as the carbon chain between the two groups shortens. beilstein-journals.org A similar, though less pronounced, effect would be expected for the carboxylate group in β-amino acids.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for N-alkylated β-amino acids is active, with studies focusing on their synthesis and incorporation into peptides and other polymers to create novel materials with specific functions. nih.govresearchgate.netresearchgate.net The synthesis of N-alkyl-β-amino acids can be achieved through various methods, including the reaction of primary or secondary amines with acrylic acid derivatives. google.com Research has also focused on developing more efficient, one-pot synthetic strategies to produce these valuable building blocks. researchgate.netcambridge.org

The potential utility of this compound can be inferred from the broader class of N-alkylated β-amino acids. For instance, it could potentially be used as a monomer in the synthesis of functional polymers or as a building block in the creation of peptidomimetics. However, without specific research, its unique properties and potential applications remain unexplored. This highlights a clear opportunity for future research to synthesize and characterize this compound, and to investigate its potential in areas such as materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B3245018 3-[Butyl(methyl)amino]propanoic acid CAS No. 165043-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[butyl(methyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-4-6-9(2)7-5-8(10)11/h3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUANGAUMYPRUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Butyl Methyl Amino Propanoic Acid and Its Precursors

Retrosynthetic Analysis of the 3-[Butyl(methyl)amino]propanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections that inform potential forward synthetic strategies. The primary disconnections involve the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bonds of the propanoic acid backbone.

C-N Bond Disconnection:

The most straightforward retrosynthetic disconnection is at the C-N bond, which leads to two primary synthons: a propanoic acid derivative electrophile and N-butyl-N-methylamine as the nucleophile. This approach suggests that the target molecule can be synthesized by the reaction of N-butyl-N-methylamine with a suitable three-carbon electrophile already containing the carboxylic acid or a precursor group.

A second C-N bond disconnection can be envisioned between the butyl group and the nitrogen atom, or the methyl group and the nitrogen atom. This would involve a sequential alkylation of a simpler amine precursor, such as 3-(methylamino)propanoic acid or 3-(butylamino)propanoic acid.

C-C Bond Disconnection:

Alternatively, a C-C bond disconnection strategy can be considered. For instance, disconnection between the α- and β-carbons suggests a route involving the addition of a two-carbon unit to a one-carbon fragment already containing the amino group. Another possibility is the disconnection between the β-carbon and the γ-carbon (the carboxyl group), which points towards carboxylation strategies of a suitable aminoalkane precursor.

These retrosynthetic pathways form the basis for the various classical and modern synthetic methodologies discussed in the following sections.

Classical Synthetic Approaches

Classical synthetic methods for the preparation of this compound and its precursors have traditionally relied on robust and well-understood reaction classes. These include amination strategies, carboxylation and esterification pathways, and the assembly of the molecule through multi-step linear or convergent syntheses.

Amination Strategies for the Propanoic Acid Backbone

The formation of the C-N bond is a cornerstone of many synthetic routes to this compound. Key amination strategies include the Michael addition and reductive amination.

Michael Addition:

The aza-Michael addition is a highly effective method for constructing the β-amino acid skeleton. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of synthesizing this compound, this would typically involve the reaction of N-butyl-N-methylamine with an acrylic acid ester, such as ethyl acrylate (B77674) or methyl acrylate. The resulting ester can then be hydrolyzed to yield the final carboxylic acid. The reaction is often catalyzed by a base or can proceed under neat conditions, sometimes with the aid of a catalyst like lithium perchlorate to achieve high yields at room temperature. researchgate.net

ReactantsCatalyst/ConditionsProductYieldReference
N-butyl-N-methylamine, Ethyl acrylateLiClO4, neat, room temp.Ethyl 3-[butyl(methyl)amino]propanoateHigh researchgate.net
Benzylamine, Methyl crotonateMethanol (B129727), 80°C, 10 min (microwave)Methyl 3-(benzylamino)butanoate74% nih.gov
(S)-α-methylbenzylamine, Methyl acrylateMethanol, 80°C, 10 min (microwave)Methyl 3-((S)-α-methylbenzylamino)propanoate95% nih.gov

Reductive Amination:

Reductive amination provides an alternative route, particularly when starting from a β-keto acid or its ester. This two-step, one-pot process involves the reaction of the carbonyl compound with N-butyl-N-methylamine to form an enamine or enamonium intermediate, which is then reduced in situ to the desired amino acid. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). While effective, direct reductive amination of β-keto esters can sometimes lead to the formation of multiple diastereomers if chiral centers are present and may require careful optimization to achieve high selectivity. researchgate.net

Carboxylation and Esterification Pathways

Pathways involving the introduction of the carboxyl group or its ester equivalent are also central to the synthesis of this compound.

A common strategy involves the hydrolysis of a precursor nitrile. For instance, the reaction of N-butyl-N-methylamine with acrylonitrile would yield 3-[butyl(methyl)amino]propanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the target carboxylic acid. A Japanese patent describes the hydrolysis of β-methylaminopropionitrile to N-methyl-β-alanine in high yield by dropping it into an acid or alkali aqueous solution at temperatures below 80°C. google.com

Esterification is a fundamental transformation, often employed as the final step in a synthetic sequence where the amino acid is initially prepared as its ester. Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be used. Conversely, the hydrolysis of a synthesized ester of this compound, typically under basic conditions using a reagent like lithium hydroxide or sodium hydroxide, is a common final step to liberate the free carboxylic acid.

Multi-step Convergent and Linear Syntheses

The assembly of this compound can be designed as either a linear or a convergent synthesis.

Linear Synthesis:

Convergent Synthesis:

Modern and Sustainable Synthetic Techniques

Recent advances in organic synthesis have led to the development of more sustainable and efficient methods for the construction of molecules like this compound. These modern techniques often rely on the use of catalytic systems to achieve high atom economy and reduce waste.

Catalytic Methods in Aminoalkylation and Carboxylation

Catalytic approaches to aminoalkylation and carboxylation are at the forefront of modern synthetic chemistry, offering greener alternatives to classical stoichiometric methods.

Catalytic Aminoalkylation:

Ruthenium-catalyzed N-alkylation of amines using alcohols has emerged as a powerful and atom-economical method. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, followed by condensation with the amine to form an imine, and subsequent reduction by the ruthenium hydride species. This approach could be envisioned for the synthesis of this compound by the reaction of 3-(methylamino)propanoic acid with butanol, or 3-(butylamino)propanoic acid with methanol, in the presence of a suitable ruthenium catalyst.

Catalytic Carboxylation:

Transition-metal-catalyzed carboxylation reactions using carbon dioxide (CO2) as a C1 source are highly attractive from a sustainability perspective. Nickel-catalyzed carboxylation of C-N bonds has been reported, providing a novel route to carboxylic acids. While not yet specifically demonstrated for the synthesis of this compound, this technology suggests a potential future pathway where a precursor containing a C-N bond at the appropriate position could be carboxylated using CO2.

Palladium-Catalyzed Aminocarbonylation:

Palladium-catalyzed aminocarbonylation of olefins offers a direct route to amides, which can then be hydrolyzed to the corresponding carboxylic acids. A general and efficient protocol for the iso-selective aminocarbonylation of olefins with aliphatic amines has been developed. This methodology could potentially be adapted to the synthesis of this compound by the aminocarbonylation of ethylene with N-butyl-N-methylamine, followed by hydrolysis of the resulting amide.

These modern catalytic methods represent the cutting edge of synthetic chemistry and hold significant promise for the future production of this compound and related compounds in a more environmentally friendly and efficient manner.

Green Chemistry Principles and Methodologies

The synthesis of β-amino acids, including structures analogous to this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. These principles focus on creating more sustainable chemical processes. A key strategy involves the use of environmentally benign solvents, reducing reliance on hazardous substances like N,N-dimethylformamide (DMF) and instead opting for alternatives such as ethyl acetate. unibo.itunibo.it Another approach is the adoption of solvent-free reaction conditions, for example, using grinding techniques or high-speed vibrating mills, which can lead to high product yields without the need for solvents. mdpi.com

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing the need for intermediate purification steps, saving time, resources, and minimizing waste. researchgate.net

Biocatalytic Transformations for Related Amino Acid Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing amino acid derivatives. symeres.comacs.org Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for creating complex chiral molecules. mdpi.com The development of biocatalytic processes is crucial in the pharmaceutical industry for manufacturing single-enantiomer drug intermediates. mdpi.com

Various enzymes have been employed for the synthesis of unnatural amino acids:

Aminopeptidases and Amidases: These are used in the enzymatic resolution of amino acid amide precursors to produce optically pure L- or D-amino acids. symeres.com This method is highly stereospecific and can be applied on a large scale. symeres.com

EDDS Lyase: This enzyme has been shown to catalyze the hydroamination of fumarate with low nucleophilic amines, including aniline, to produce N-arylated aspartic acids in high conversions and isolated yields. acs.org

UstD Enzyme: This pyridoxal phosphate (PLP) dependent enzyme performs a highly selective decarboxylative aldol addition with various aldehyde substrates to create non-standard, γ-hydroxy amino acids stereoselectively on a gram-scale. nih.gov

These biocatalytic methods provide direct access to structurally complex and functionally rich amino acids that are often difficult to prepare via multi-step traditional synthesis. symeres.comnih.gov

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleTypical Yield/eeReference
AmidasesKinetic Resolutionα-methyl-α-trifluoromethylglycinamide(R)-acid and (S)-amideHigh ee symeres.com
DehydrogenasesReductive AminationKetoacid(S)-tertiary leucine>95% yield, >99.5% ee mdpi.com
LyasesHydroaminationFumarate and Aniline(S)-N-phenylaspartic acidHigh conversion acs.org
Aldolases (UstD)Decarboxylative Aldol AdditionL-aspartate and Aldehydesγ-hydroxy amino acidsGram-scale, stereoselective nih.gov

Stereoselective Synthesis Considerations for Analogous Chiral Derivatives

While this compound is achiral, the synthesis of analogous chiral β-amino acids is of significant interest as they are crucial building blocks for pharmaceuticals and peptidomimetics. hilarispublisher.com Achieving high stereoselectivity is a primary challenge, and several catalytic asymmetric approaches have been developed. hilarispublisher.com

One prominent strategy is the asymmetric hydrogenation of enamines. The use of chiral catalysts, such as those based on Ruthenium (Ru) and Rhodium (Rh) with mono- and bi-dentate phosphorous ligands, has proven effective. hilarispublisher.com For example, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand can proceed with yields as high as 90%. hilarispublisher.com

The asymmetric Mannich reaction is another powerful tool for synthesizing chiral β-amino acids. This reaction involves the addition of a nucleophile (like a diazo compound or ketene silyl acetal) to an imine. organic-chemistry.org High enantioselectivity can be achieved using chiral catalysts, such as an axially chiral dicarboxylic acid, which acts as a hydrogen-bonding catalyst. organic-chemistry.org

Other notable methods include:

Asymmetric Counter-Anion-Directed Catalysis: This novel approach uses a chiral counteranion (like chiral pentacarboxycyclopentadiene) to induce enantioselectivity in aminomethylation reactions, providing access to optically active α-hydroxyl-β-amino acids. acs.org

Conjugate Addition: The asymmetric conjugate addition of carbamates to enoyl systems provides a highly enantioselective two-step pathway to N-protected β-amino acids. organic-chemistry.org

Staudinger Synthesis: Chiral α-chloroaldehydes, prepared from enantiomerically pure amino acids, can be used in the stereoselective Staudinger synthesis to produce chiral β-lactams, which are versatile intermediates for azetidines and pyrrolidines. documentsdelivered.com

These methodologies underscore the importance of catalyst design and reaction engineering in controlling the stereochemical outcome of β-amino acid synthesis. hilarispublisher.comacs.org

Yield Optimization and Purity Enhancement Strategies

Maximizing product yield and ensuring high purity are critical for the practical application and scalability of any synthetic route. For compounds like this compound, several strategies can be employed throughout the synthesis and purification process.

A foundational method for producing β-amino acids involves the one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium (B1175870) acetate in a solvent like 1-butanol under reflux. researchgate.netchemicalbook.com The resulting product often precipitates from the reaction mixture and can be isolated by simple filtration. chemicalbook.com Purity is enhanced through sequential washing of the precipitate with appropriate hot solvents, such as 1-butanol and ethanol (B145695), followed by water, to remove unreacted starting materials and byproducts. chemicalbook.com This straightforward work-up can lead to good yields (65-80%) and high purity without the need for chromatography. chemicalbook.com

In multi-step syntheses, optimizing each individual reaction is key. This includes the careful selection of reagents, solvents, and reaction conditions (e.g., temperature, reaction time). For example, in peptide coupling reactions, which involve forming amide bonds similar to those in some amino acid derivatives, the choice of coupling agent (e.g., T3P® - propylphosphonic anhydride) and base can dramatically affect conversion rates, with optimized conditions achieving complete conversion in as little as five minutes at room temperature. unibo.it

For large-scale production, avoiding chromatographic purification is often a primary goal to improve cost-effectiveness and reduce solvent waste. thieme-connect.com Scalable syntheses often rely on crystallization or precipitation to isolate the final product in high purity. thieme-connect.com For instance, a scalable synthesis of a bioconjugation linker was designed to avoid chromatography, enabling the production of multi-hundred gram quantities of material. thieme-connect.com

StrategyObjectiveExample MethodOutcome
Reaction Design Simplify process, reduce wasteOne-pot, three-component synthesis of β-amino acids. researchgate.netchemicalbook.comGood yields (65-80%), reduced intermediate handling.
Condition Optimization Increase reaction efficiencyScreening coupling agents and bases for amide bond formation. unibo.itComplete conversion in minutes.
Work-up Procedure Enhance purity, avoid chromatographySequential washing of precipitated product with hot solvents. chemicalbook.comHigh purity product isolated by filtration.
Scalability Focus Enable large-scale productionDesigning routes that rely on crystallization instead of chromatography. thieme-connect.comCost-effective production of hundreds of grams.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Butyl Methyl Amino Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution and the solid state. For 3-[Butyl(methyl)amino]propanoic acid, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts and to understand its conformational preferences.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are instrumental in deciphering the complex spin systems within a molecule, providing information on through-bond and through-space correlations between nuclei. numberanalytics.comwikipedia.org

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar couplings between protons that are separated by two or three bonds (²JHH and ³JHH). For this compound, this would be crucial for establishing the connectivity within the butyl chain and the propanoic acid backbone. For instance, cross-peaks would be observed between the protons of adjacent methylene (B1212753) groups in the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. numberanalytics.com This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would give rise to a cross-peak, simplifying the assignment of the carbon spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH), providing critical information about the connectivity of different molecular fragments. numberanalytics.com For this compound, HMBC would be used to connect the N-methyl and N-butyl groups to the propanoic acid backbone through the nitrogen atom. For example, correlations would be expected from the N-methyl protons to the carbon atoms of the propanoic acid chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of nuclei, irrespective of their bonding. numberanalytics.com This is particularly useful for elucidating the preferred conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the protons of the N-methyl group and the protons of the butyl chain, providing insights into the rotational dynamics around the C-N bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimated and may vary based on solvent and pH.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1 (COOH)-~175-H-2 to C-1, H-3 to C-1
2 (CH₂)~2.5~35H-3H-3 to C-2, H-4 to C-2
3 (CH₂)~2.8~50H-2, H-4H-2 to C-3, H-4 to C-3, H-1' to C-3
4 (N-CH₃)~2.3~42H-3H-1' to C-4, H-3 to C-4
1' (N-CH₂)~2.4~58H-2'H-2' to C-1', H-3 to C-1', H-4 to C-1'
2' (CH₂)~1.5~28H-1', H-3'H-1' to C-2', H-3' to C-2'
3' (CH₂)~1.3~20H-2', H-4'H-2' to C-3', H-4' to C-3'
4' (CH₃)~0.9~14H-3'H-3' to C-4'

Solid-State NMR Applications for Structural Conformation

In the solid state, this compound is likely to exist as a zwitterion, with a protonated amine and a deprotonated carboxylate group. Solid-state NMR (ssNMR) is an invaluable technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.govacs.org High-resolution ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can provide detailed information about the local environment of each carbon and nitrogen atom. The ¹³C chemical shifts in the solid state can differ significantly from those in solution, reflecting the effects of crystal packing and the zwitterionic form. nih.gov Furthermore, ssNMR can be used to determine internuclear distances and torsion angles, providing a detailed picture of the molecular conformation in the solid state. acs.org The study of zwitterionic compounds by ssNMR is a well-established field, and its application to this compound would likely confirm its zwitterionic nature in the solid state. nih.govnih.gov

Dynamic NMR for Conformational Exchange Studies

The flexible nature of the butyl group and the propanoic acid chain in this compound suggests that the molecule can adopt multiple conformations in solution. Dynamic NMR (DNMR) refers to a set of NMR experiments that can be used to study the rates and thermodynamics of conformational exchange processes that occur on the NMR timescale. acs.orgcopernicus.orgtandfonline.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for bond rotation and other conformational changes. tandfonline.com For this compound, DNMR could be used to study the rotation around the C-N bonds and the conformational dynamics of the butyl chain. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Table 2: Exact Mass of this compound

Molecular FormulaIonCalculated Exact Mass
C₈H₁₇NO₂[M+H]⁺160.1332

The experimentally determined exact mass from an HRMS instrument would be compared to the calculated value to confirm the elemental composition of the molecule with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. nih.govnih.govyoutube.com For this compound, the protonated molecule ([M+H]⁺) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The fragmentation pattern would provide valuable information about the molecule's structure. Based on the fragmentation of similar N-alkylated amino acids, a plausible fragmentation pathway can be proposed. nih.gov

A primary fragmentation pathway for protonated N,N-dialkyl amino acids often involves the neutral loss of water and carbon monoxide from the carboxylic acid group, leading to the formation of an immonium ion. nih.gov Subsequent fragmentation of the butyl chain would also be expected.

Table 3: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺)

Fragment Ion (m/z)Proposed Structure/Loss
114.1226[M+H - H₂O - CO]⁺ (Immonium ion)
102.1226[M+H - C₄H₉]⁺ (Loss of butyl radical)
86.0964[C₅H₁₂N]⁺
72.0808[C₄H₁₀N]⁺
58.0651[C₃H₈N]⁺

The analysis of these fragment ions would allow for the confirmation of the connectivity of the butyl and methyl groups to the nitrogen atom and the structure of the propanoic acid backbone.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.netacs.orgnih.gov This technique can provide information about the three-dimensional structure of ions, as more compact conformations will travel through the drift tube faster than more extended ones. For this compound, IMS-MS could be used to investigate its gas-phase conformation. Different conformers of the molecule, if they have different collision cross-sections (CCS), could potentially be separated by IMS. This would provide valuable insights into the intrinsic conformational preferences of the molecule in the absence of solvent. Furthermore, IMS-MS is a powerful tool for separating isomeric and isobaric compounds, which can be challenging with mass spectrometry alone. nih.gov

No Publicly Available Data for Advanced Analytical Characterization of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the advanced spectroscopic and analytical characterization of the specific chemical compound this compound. The requested detailed findings and data for the methodologies outlined—including Vibrational Spectroscopy (FT-IR, Raman), X-ray Crystallography, and Chromatographic Separation Techniques (UHPLC, GC)—could not be located for this particular molecule.

While data exists for structurally related but distinct compounds, this information is not applicable to the specified molecule and therefore cannot be used to fulfill the request for a scientifically accurate article focused solely on this compound. For instance, the NIST Chemistry WebBook contains gas chromatography data for compounds such as "Propanoic acid, 3-amino-2-methyl-, butyl ester, TFA" and infrared spectrum data for "Propanoic acid, 2-methyl-, butyl ester," but these are different chemical entities with different molecular structures and properties. nist.govnist.gov

Due to the absence of specific research findings and data for this compound in the public domain, it is not possible to generate the detailed and scientifically accurate article as requested under the specified outline. The creation of such an article would require non-existent data, leading to speculation and inaccuracies.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for the separation of complex and challenging molecules. tandfonline.comchromatographytoday.com It serves as a hybrid between gas and liquid chromatography, utilizing a mobile phase, typically carbon dioxide (CO₂), held above its critical temperature and pressure. shimadzu-webapp.eu This supercritical state provides unique physicochemical properties, including low viscosity and high diffusivity, which facilitate rapid and highly efficient separations with reduced consumption of organic solvents. tandfonline.comchromatographytoday.com

For a compound like this compound, which possesses a zwitterionic character due to the presence of both a carboxylic acid and a tertiary amine group, traditional chromatographic methods can be problematic. Its high polarity and low volatility make gas chromatography (GC) unsuitable without derivatization, while its dual ionic nature can lead to poor peak shape and retention in conventional reversed-phase liquid chromatography (RPLC). SFC provides a robust alternative for analyzing such polar and structurally complex compounds in their native state. nih.gov The technique's versatility allows for fine-tuning of separation selectivity through adjustments in mobile phase composition, stationary phase chemistry, system pressure, and temperature. tandfonline.comnih.gov

Method Development for this compound

Developing a successful SFC method for a polar, zwitterionic analyte like this compound requires systematic optimization of several key parameters. The primary goal is to achieve adequate retention and sharp, symmetrical peak shapes, which is often challenging for compounds containing ionizable functional groups.

Stationary Phase Selection: The choice of stationary phase is the most critical factor in SFC method development. waters.com For polar analytes, and specifically for amino acids and their derivatives, a range of polar stationary phases is necessary to promote retention and achieve separation. Unlike RPLC, where C18 columns are ubiquitous, SFC relies on a wider variety of column chemistries to modulate selectivity. waters.com For this compound, screening several stationary phases with different interaction mechanisms is the recommended starting point.

Table 1: Potential SFC Stationary Phases for Analysis of this compound

Stationary Phase Chemistry Primary Interaction Mechanism(s) Suitability for this compound
Diol Hydrogen bonding, dipole-dipole interactions High. Diol phases are versatile and have shown success in separating polar compounds, including peptides. nih.govnih.gov
Amide (e.g., XAmide) Hydrogen bonding, dipole-dipole interactions High. Amide phases are effective for separating hydrophilic and polar compounds, including amino acids. nih.gov
2-Ethylpyridine (2-EP) π-π interactions, hydrogen bonding, weak ion exchange Moderate to High. A widely used polar stationary phase in SFC, suitable for a broad range of polar analytes. chromatographytoday.com
Zwitterionic (e.g., ZWIX) Ion-exchange, HILIC Very High. Specifically designed for zwitterionic compounds, offering strong retention and unique selectivity for amino acids. nih.govmdpi.com

| Silica (unbonded) | Adsorption, hydrogen bonding | Moderate. Can provide strong retention for polar compounds, but may sometimes lead to broad peaks without proper mobile phase additives. waters.com |

Mobile Phase Composition: The mobile phase in SFC consists primarily of supercritical CO₂, which is non-polar. wikipedia.org To elute polar compounds like this compound, a polar organic solvent, known as a co-solvent or modifier, must be added. shimadzu-webapp.eu Methanol (B129727) is the most common and effective co-solvent for polar analytes due to its high polarity and ability to engage in hydrogen bonding. shimadzu-webapp.eu The proportion of the co-solvent is typically varied in a gradient to optimize the separation, starting with a low percentage and increasing to elute more retained components. americanpharmaceuticalreview.com

Role of Additives: For ionizable compounds, additives in the mobile phase are essential for controlling the analyte's ionization state and interacting with active sites on the stationary phase, thereby improving peak shape and selectivity. researchgate.netshimadzu.com

Acidic Additives: To analyze this compound, an acidic additive such as formic acid (FA), trifluoroacetic acid (TFA), or methanesulfonic acid is often necessary. nih.govresearchgate.net These acids can help suppress the ionization of the compound's carboxylic acid group, reducing peak tailing and improving chromatographic performance.

Basic Additives: While less common for an acidic zwitterion, a basic additive could be used to interact with the tertiary amine, though an acidic modifier is generally the first choice.

Water: The addition of a small amount of water (1-5%) to the co-solvent can significantly enhance the elution of very polar compounds by increasing the polarity of the mobile phase. nih.govamericanpharmaceuticalreview.com This has proven effective for the separation of underivatized amino acids. nih.gov

Illustrative Research Findings

While specific SFC method data for this compound is not prevalent in published literature, extensive research on similar compounds, particularly other amino acids, provides a clear framework for its analysis. Studies have demonstrated the successful separation of complex mixtures of underivatized amino acids using SFC coupled with mass spectrometry (SFC-MS). nih.govnih.gov For instance, a method using a Unitary XAmide column with a mobile phase of CO₂ and methanol containing ammonium (B1175870) acetate, TFA, and water achieved baseline separation for 11 different amino acids. nih.gov Another study utilized a zwitterionic stationary phase with a methanol/water/methanesulfonic acid co-solvent to resolve 21 natural amino acids, highlighting the power of combining specialized columns with carefully tailored mobile phases. nih.gov These findings underscore the capability of SFC to handle the analytical challenges presented by polar, zwitterionic structures.

The following table outlines a set of plausible starting parameters for the SFC analysis of this compound, derived from established methods for similar analytes. nih.govnih.govmdpi.com

Table 2: Exemplary SFC-MS Method Parameters for this compound

Parameter Value/Condition Rationale
Column Zwitterionic or Amide (e.g., Chiralpak ZWIX(+) or Unitary XAmide), 150 mm x 3.0 mm, 3 µm Provides strong retention and selectivity for zwitterionic and polar compounds. nih.govnih.gov
Mobile Phase A Carbon Dioxide (CO₂) Primary mobile phase component.
Mobile Phase B (Co-solvent) Methanol with 2% Water and 20 mM Methanesulfonic Acid Methanol is a strong polar modifier. Water increases polarity for polar analytes, and the acid improves peak shape for the zwitterion. nih.govnih.gov
Gradient 5% to 40% B over 10 minutes A gradient elution is necessary to effectively elute polar compounds with good peak shape.
Flow Rate 1.5 mL/min A typical flow rate for analytical SFC, enabling fast separations.
Backpressure 150 bar Standard pressure to maintain CO₂ in its supercritical state throughout the system. mdpi.com
Column Temperature 40 °C A common temperature that ensures supercritical conditions and enhances efficiency. mdpi.com

| Detection | Mass Spectrometry (ESI+) | Provides sensitive and selective detection for the analyte without a chromophore. |

By leveraging these advanced methodologies, SFC stands as a superior technique for the characterization of challenging compounds like this compound, offering an orthogonal separation mechanism to traditional LC methods and providing rapid, efficient, and green analytical solutions. nih.gov

Theoretical and Computational Chemistry Studies of 3 Butyl Methyl Amino Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT is geometry optimization, a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. mdpi.com This lowest-energy structure represents the most stable conformation of the molecule.

For 3-[Butyl(methyl)amino]propanoic acid, geometry optimization would involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to perform the calculation. nih.gov The process iteratively adjusts the positions of the atoms until a true energy minimum is found, confirmed by the absence of negative vibrational frequencies. nih.gov The output provides precise data on bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and intrinsic stability. DFT can be used with various functionals and basis sets to balance accuracy with computational cost. mdpi.comnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)* This table presents illustrative data typical of a DFT geometry optimization.

Parameter Atoms Involved Calculated Value
Bond Lengths
C=O C(carboxyl)-O(carbonyl) 1.21 Å
C-O C(carboxyl)-O(hydroxyl) 1.35 Å
O-H O(hydroxyl)-H 0.97 Å
C-N C(alpha)-N 1.47 Å
N-C(butyl) N-C(butyl chain) 1.48 Å
Bond Angles
O=C-O O(carbonyl)-C-O(hydroxyl) 124.5°
C-N-C C(alpha)-N-C(methyl) 115.0°
Dihedral Angle

The term ab initio, meaning "from first principles," refers to computational chemistry methods that rely solely on the fundamental laws of quantum mechanics and physical constants without experimental data. dtic.mil These methods provide a rigorous mathematical approach to molecular properties but are typically more computationally intensive than DFT. dtic.mil

Common ab initio methods start with the Hartree-Fock (HF) theory, which provides a foundational approximation of the electronic wavefunction. mdpi.com More advanced and accurate methods, known as post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), build upon the HF solution to incorporate electron correlation—the interactions between electrons that are neglected in the HF approximation. These high-level calculations yield very accurate electronic energies, dipole moments, and electron distribution maps, which are essential for a precise understanding of a molecule's electronic character and reactivity. dtic.mil For this compound, these methods could provide a detailed picture of the charge distribution around the acidic proton and the basic nitrogen atom.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD is a powerful tool for exploring the conformational landscape of flexible molecules like this compound and understanding how their environment, particularly solvents, influences their behavior. nih.gov

By explicitly including water molecules in the simulation box, MD can also model solvent effects. This is crucial for amino acids, as interactions with water (e.g., hydrogen bonding) can significantly stabilize certain conformations, particularly the zwitterionic form, over others. The simulations can provide insights into the hydration shell around the molecule and the dynamics of these solvent-solute interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. dergipark.org.tr These calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. The accuracy of these predictions has improved significantly, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.gov Comparing calculated shifts with experimental spectra helps in the definitive assignment of resonances.

Infrared (IR) frequencies and intensities can also be computed. nih.gov These calculations determine the vibrational modes of the molecule, corresponding to the stretching, bending, and twisting of chemical bonds. researchgate.net For this compound, this would allow for the identification of characteristic frequencies for the C=O stretch of the carboxylic acid, the C-N stretch of the amine, and the various C-H stretches. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative data typical of computational spectroscopic predictions.

Parameter Atom/Group Calculated Value Typical Experimental Range
¹³C NMR Shift C=O (carboxyl) 175.4 ppm 170-185 ppm
¹H NMR Shift H (on COOH) 11.5 ppm 10-12 ppm
IR Frequency C=O Stretch 1765 cm⁻¹ (scaled) 1700-1725 cm⁻¹

| IR Frequency | O-H Stretch | 3450 cm⁻¹ (scaled) | 2500-3300 cm⁻¹ (broad) |

Computational Studies on Acid-Base Equilibria and Zwitterionic State

As an amino acid, this compound can exist in different protonation states depending on the pH. It has a carboxylic acid group that can be deprotonated (COO⁻) and a tertiary amine group that can be protonated (-N⁺H(CH₃)(Butyl)-). Computational methods can be used to study these acid-base equilibria.

The acid dissociation constant (pKa) can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. This provides theoretical pKa values for both the carboxylic acid and the conjugate acid of the amine.

Furthermore, these calculations are essential for studying the zwitterionic form, where the molecule has both a positive and a negative charge. In the gas phase, the neutral form of an amino acid is typically more stable. However, in polar solvents like water, the zwitterionic form is often favored due to strong solvation of the charged groups. Computational models can quantify the energy difference between the neutral and zwitterionic tautomers in both the gas phase and in an aqueous environment, providing insight into the dominant species in solution. An increase in temperature can lead to a decrease in pKa values, indicating an enhancement of acidic properties. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (non-clinical context)

Structure-Activity Relationship (SAR) analysis is a technique used to understand how the chemical structure of a molecule influences its properties or biological activity. creative-peptides.comcollaborativedrug.comwikipedia.org Quantitative Structure-Activity Relationship (QSAR) models refine this by creating mathematical relationships between a molecule's properties and its activity. wikipedia.orgcreative-proteomics.com While often used in drug discovery, SAR and QSAR can also provide mechanistic insights in non-clinical contexts, such as materials science or environmental chemistry. creative-peptides.comwikipedia.org

For this compound, a QSAR model could be developed to predict a specific property, for instance, its efficacy as a corrosion inhibitor for a metal surface. This involves several steps:

Descriptor Calculation: A set of molecular descriptors is calculated for this compound and a series of structurally related N-substituted β-alanines. These descriptors, which can be derived from quantum chemical calculations, quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: A mathematical model is created that correlates these descriptors with the experimentally measured activity (e.g., corrosion inhibition efficiency).

Mechanistic Insight: The resulting QSAR equation reveals which molecular properties are most important for the desired activity. For example, the model might show that activity increases with the size of the N-alkyl substituent and with the electron-donating ability of the amino group. This provides valuable insight into the underlying mechanism of action.

Such studies help in understanding how modifications to the butyl or methyl groups on the nitrogen atom, or changes to the length of the propanoic acid chain, would impact its performance in a specific application. creative-peptides.com

Molecular Docking and Binding Affinity Predictions with Biological Targets (in vitro models)

As of the current available scientific literature, no specific molecular docking or binding affinity prediction studies for this compound against biological targets have been publicly documented. Computational chemistry and in vitro modeling are powerful tools for predicting the interaction of small molecules with proteins and other biological macromolecules. These methods are instrumental in drug discovery and development for identifying potential therapeutic targets and understanding mechanisms of action.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding energetics and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Binding affinity predictions, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, quantify the strength of the interaction.

While the application of these computational methods to this compound would be a valuable area of research to elucidate its potential biological activities, such studies have not yet been published in peer-reviewed journals or deposited in public research databases. The absence of this data means that the specific molecular targets of this compound and the strength of its potential interactions remain undetermined from a theoretical and computational standpoint.

Future research in this area would be necessary to build computational models and perform in vitro validation to understand the molecular basis of this compound's activity.

Reactivity, Derivatization, and Chemical Transformations of 3 Butyl Methyl Amino Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization, participating in classic transformations such as esterification, amidation, and reduction.

Esterification and Amidation Reactions for Derivative Synthesis

The synthesis of esters and amides from 3-[Butyl(methyl)amino]propanoic acid are fundamental transformations for creating a wide array of derivatives.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. athabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and often requires the removal of water or the use of an excess of the alcohol to drive the equilibrium towards the product. athabascau.caquizlet.com For example, reacting this compound with alcohols such as methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. umass.edu

Amidation: The formation of an amide bond requires the activation of the carboxylic acid group. This is typically achieved using coupling agents. The activated acid is then treated with a primary or secondary amine to form the amide. This method is widely used in peptide synthesis and for creating complex molecules. bath.ac.uk A study on the amidation of unprotected α-amino acids utilized dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) as effective coupling reagents, which could be applicable here. organic-chemistry.org These reactions generally proceed with high yields and minimal side products. organic-chemistry.org

ReactantReagent(s)ProductReaction Type
This compoundMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 3-[butyl(methyl)amino]propanoateEsterification
This compoundEthanol (C₂H₅OH), H₂SO₄ (cat.)Ethyl 3-[butyl(methyl)amino]propanoateEsterification
This compoundAmmonia (B1221849) (NH₃), Coupling Agent (e.g., DCC)3-[Butyl(methyl)amino]propanamideAmidation
This compoundAniline (C₆H₅NH₂), Coupling Agent (e.g., EDC)N-phenyl-3-[butyl(methyl)amino]propanamideAmidation

Reduction to Corresponding Alcohols and Amines

The carboxylic acid functional group can be reduced to a primary alcohol using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The initial reduction yields an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step with water and acid or base to liberate the primary alcohol.

In the case of this compound, this reduction would yield 3-[Butyl(methyl)amino]propan-1-ol . The tertiary amine moiety is generally unreactive towards LiAlH₄ under these conditions. It is also possible to reduce the corresponding amide derivatives, formed as described in section 5.1.1, to amines using LiAlH₄. pearson.com

ReactantReagent(s)ProductProduct Class
This compound1. LiAlH₄, THF 2. H₃O⁺ workup3-[Butyl(methyl)amino]propan-1-olAmino Alcohol

Formation of Acid Halides and Anhydrides

For certain synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive derivative, such as an acid halide or an anhydride.

Acid Halides: Acid chlorides are the most common acid halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often convenient as the byproducts (SO₂ and HCl) are gases. However, the presence of the tertiary amine in this compound complicates this reaction, as the amine can be protonated by the generated HCl or react with the thionyl chloride itself. This can often be overcome by first converting the amine to its hydrochloride salt before introducing the chlorinating agent. The resulting amino acid chloride is a highly reactive intermediate, useful for subsequent acylation reactions. youtube.com

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common laboratory-scale method for preparing both symmetrical and mixed anhydrides involves reacting an acid chloride with a carboxylate salt. For instance, reacting the acid chloride of this compound with its sodium salt would yield the corresponding symmetric anhydride.

Reactions at the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and basic, allowing for reactions such as N-oxidation and quaternization.

N-Oxidation and Quaternization Reactions

N-Oxidation: Tertiary amines can be readily oxidized to their corresponding N-oxides by treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic oxygen atom of the oxidant. The resulting N-oxide of this compound would be a zwitterionic species, with a formal positive charge on the nitrogen and a negative charge on the oxygen.

Quaternization: As a nucleophile, the tertiary amine can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is effective with reactive alkyl halides like methyl iodide or benzyl (B1604629) bromide. The resulting quaternary ammonium salt of this compound would carry a permanent positive charge on the nitrogen atom.

ReactantReagentProductReaction Type
This compoundH₂O₂ or m-CPBA3-[Butyl(methyl-oxido)amino]propanoic acid (N-Oxide)N-Oxidation
This compoundMethyl Iodide (CH₃I)3-[Butyl(dimethyl)ammonio]propanoate (Quaternary Salt)Quaternization
This compoundEthyl Bromide (C₂H₅Br)3-[Butyl(ethyl)(methyl)ammonio]propanoate (Quaternary Salt)Quaternization

Acylation and Sulfonylation of Analogous Secondary Amines

To synthesize this compound itself or its derivatives, one might start from an analogous secondary amine, such as 3-(Methylamino)propanoic acid or 3-(Butylamino)propanoic acid . These secondary amines can undergo acylation and sulfonylation at the nitrogen atom.

Acylation: Secondary amines react readily with acylating agents like acid chlorides or acid anhydrides to form tertiary amides. bath.ac.ukyoutube.com For example, reacting 3-(Methylamino)propanoic acid with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-3-(methylamino)propanoic acid. This reaction is a common strategy for introducing various acyl groups onto a nitrogen atom. pearson.com

Sulfonylation: In a similar fashion, secondary amines react with sulfonyl chlorides to form sulfonamides. libretexts.org The Hinsberg test, for example, uses this reaction to distinguish between primary, secondary, and tertiary amines. libretexts.org Reacting an analogous secondary amine like 3-(Methylamino)propanoic acid with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide, yields the corresponding N-sulfonylated derivative, a sulfonamide. cbijournal.com The synthesis of sulfonamides is a significant area of research, with methods developed for coupling amines directly with sulfonic acids or their salts. nih.govorganic-chemistry.orgorganic-chemistry.org

Analogous ReactantReagent(s)ProductReaction Type
3-(Methylamino)propanoic acidAcetyl Chloride, Base3-[Acetyl(methyl)amino]propanoic acidN-Acylation
3-(Methylamino)propanoic acidBenzoyl Chloride, Base3-[Benzoyl(methyl)amino]propanoic acidN-Acylation
3-(Butylamino)propanoic acidp-Toluenesulfonyl Chloride, Base3-[Butyl(tosyl)amino]propanoic acidN-Sulfonylation
3-(Butylamino)propanoic acidMethanesulfonyl Chloride, Base3-[Butyl(methylsulfonyl)amino]propanoic acidN-Sulfonylation

Transformations Involving the Propanoic Acid Carbon Chain

The carbon atom alpha to the carbonyl group (C-2 position) in this compound possesses a degree of reactivity due to the acidity of its attached hydrogen atoms. ualberta.ca The electron-withdrawing effect of the adjacent carboxyl group makes these α-hydrogens susceptible to deprotonation by a strong base, forming a resonance-stabilized enolate anion. libretexts.orglibretexts.org

This enolate intermediate is a potent nucleophile and can react with various electrophiles, allowing for the functionalization of the alpha-carbon. libretexts.org This is a fundamental strategy in organic synthesis for building molecular complexity. libretexts.org Although the pKa of the α-hydrogens in simple carboxylic acids is relatively high, their acidity is sufficient to enable reactions under appropriate basic conditions. ualberta.ca

Key Alpha-Carbon Reactions:

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce new alkyl groups at the alpha position. libretexts.org

Aldol-type Additions: Reaction with aldehydes or ketones can form new carbon-carbon bonds, leading to β-hydroxy acid derivatives. libretexts.orglibretexts.org

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-carbon can be halogenated. libretexts.org

While direct functionalization of the α-carbon can be challenging, modern synthetic methods, such as palladium-catalyzed C-H activation, have been developed for the arylation of C(sp³)–H bonds adjacent to carboxylic acids, offering a powerful tool for creating unnatural amino acid building blocks. nih.gov

Reaction TypeReagentsProduct Type
Enolate Formation Strong Base (e.g., LDA)Carboxylate Enolate
Alpha-Alkylation 1. Strong Base; 2. Alkyl Halide (R-X)α-Substituted Carboxylic Acid
Alpha-Arylation Pd-catalyst, Aryl Halideα-Aryl Carboxylic Acid

The linear structure of this compound, containing both an amine and a carboxylic acid, makes it a suitable precursor for intramolecular cyclization to form heterocyclic rings, specifically lactams (cyclic amides). byjus.comwikipedia.org Upon activation of the carboxylic acid group (e.g., conversion to an acyl chloride or ester), the nitrogen atom can act as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic amide.

Given that the amine is at the C-3 position relative to the carboxyl group, this cyclization would result in the formation of a four-membered ring, a β-lactam (azetidin-2-one). wikipedia.orgnih.gov The reaction typically proceeds via an N1-C4 ring closure. nih.gov

The general transformation is: this compound → 1-Butyl-1-methylazetidin-2-one + H₂O

This type of reaction is fundamental in the synthesis of the β-lactam core structure, which is a key pharmacophore in many important antibiotics. nih.gov The synthesis of such strained rings can be challenging, but methods like the Staudinger cycloaddition or cyclization of 3-aminopropanoic acid derivatives are well-established. nih.govorganic-chemistry.org

Multicomponent Reactions Incorporating the Compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, are highly efficient tools in synthetic chemistry. numberanalytics.com this compound is well-suited to participate in MCRs because it contains two distinct reactive functional groups: a nucleophilic secondary amine (after potential in-situ formation) and a carboxylic acid.

Ugi and Passerini Reactions:

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov Because this compound contains both an amine and a carboxylic acid, it can act as two of the four components in a specialized Ugi-type reaction. mdpi.com This leads to the formation of complex peptide-like structures or can be designed to facilitate subsequent cyclizations. wikipedia.org For instance, the use of β-amino acids in the Ugi reaction is a known strategy for preparing β-lactams. wikipedia.org

The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org As a carboxylic acid component, this compound can be readily incorporated into Passerini products, appending the butyl(methyl)amino-propyl group to the final structure. acs.orgrsc.org

These MCRs provide a powerful platform for rapidly generating libraries of complex molecules with significant structural diversity from simple building blocks like this compound.

MCR NameComponentsRole of this compoundTypical Product
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideCan serve as the amine and carboxylic acid component. mdpi.comBis-amide, potential for β-lactam formation. wikipedia.org
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideServes as the carboxylic acid component. wikipedia.orgα-Acyloxy amide

Polymerization and Oligomerization via Amide/Ester Linkages

The bifunctional nature of this compound allows it to serve as a monomer for condensation polymerization. Through the repetitive formation of amide or ester bonds, oligomers and polymers can be synthesized.

Polyamide Formation: As an amino acid, the compound can undergo self-condensation polymerization, where the carboxylic acid group of one molecule reacts with the amine group of another. This process, if repeated, leads to the formation of a polyamide , with water eliminated as a byproduct. savemyexams.com The resulting polymer would feature a repeating unit of -[N(CH₃)(C₄H₉)-CH₂-CH₂-C(O)]-.

However, the presence of two substituents on the nitrogen atom (N-alkylation) introduces significant steric hindrance. monash.edu This bulkiness can impede the approach of the amine to the carbonyl group, potentially slowing down the rate of polymerization and limiting the achievable molecular weight compared to polymerization of unsubstituted β-amino acids. nih.gov

Polyester Formation: While less direct, polymerization can also occur via ester linkages. If the compound is first converted to a hydroxy acid derivative (e.g., through a substitution reaction), it could then undergo polyesterification. Alternatively, it could be co-polymerized with a diol, where the carboxylic acid groups of the monomer react to form ester bonds.

Studies on the oligomerization of α- and β-amino acids have shown that β-amino acids can be incorporated into oligomers, forming peptide-like backbones with altered conformational properties and increased stability against enzymatic degradation compared to natural α-peptides. acs.orgnih.gov

Mechanistic Investigations and Biological Interactions of 3 Butyl Methyl Amino Propanoic Acid and Its Derivatives Non Clinical Focus

In Vitro Studies of Enzyme Interaction and Modulation (e.g., urease inhibition)

While specific studies on 3-[Butyl(methyl)amino]propanoic acid are not widely documented, research into related β-amino acid derivatives and other structurally similar compounds provides insight into potential enzyme interactions. A significant area of investigation for compounds with similar structural motifs is the inhibition of urease. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity is a concern in agriculture due to nitrogen loss from fertilizers and in medicine in the context of infections by ureolytic bacteria like Helicobacter pylori. nih.govnih.gov

The search for effective urease inhibitors often involves screening compounds that can interact with the nickel ions in the enzyme's active site. Urea derivatives and compounds with a C=O or P=O moiety have shown promise. nih.gov For instance, N-(n-butyl)thiophosphoric triamide (NBPT) is a well-known potent urease inhibitor used in agriculture. nih.gov Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics studies have shown that the P=O group in oxidized NBPT (NBPTO) plays a critical role in binding to the urease active site, demonstrating significantly higher inhibitory activity compared to inhibitors like hydroxyurea. nih.gov

Although direct evidence for this compound as a urease inhibitor is lacking in the reviewed literature, its structural components—a carboxylic acid group and an alkyl-substituted amino group—suggest a potential for chelation or interaction with metalloenzymes. The general class of β-amino acids and their derivatives are recognized as important building blocks for preparing pharmaceutical and agrochemical target molecules, partly due to their ability to interact with and modulate enzyme activity. researchgate.net

Table 1: Examples of Urease Inhibitors and their Efficacy

Inhibitor Type/Class IC50 Value Key Mechanistic Feature Source
N-(n-butyl)phosphorictriamide (NBPTO) Organophosphate 2.1 nM P=O moiety interaction with active site nickel ions. nih.gov
Acetohydroxamic Acid (AHA) Hydroxamic acid 42 µM Competitive inhibitor. nih.gov
Hydroxyurea (HU) Urea derivative 100 µM Substrate analog, reference inhibitor. nih.gov
Urease-IN-3 Flavonoid analogue 1.449 µM Potent urease inhibition. medchemexpress.com

This table is generated based on available data and is for illustrative purposes. IC50 values can vary based on assay conditions.

Receptor Binding and Agonist/Antagonist Activity in Cell-Free or Cell-Based Assays (e.g., GPR40 agonists)

Derivatives of β-alanine, the parent structure of this compound, have been investigated for their activity at various G-protein coupled receptors (GPCRs). One such target is the free fatty acid receptor 1 (GPR40, also known as FFAR1), which is involved in modulating insulin (B600854) secretion and has been explored as a therapeutic target for type 2 diabetes. nih.govnih.gov

Research has led to the development of β-alanine derivatives that act as orally available glucagon (B607659) receptor antagonists. nih.gov Optimization of an initial hit from library screening resulted in potent antagonists of the human glucagon receptor, demonstrating the utility of the β-alanine scaffold in designing receptor modulators. nih.gov

In the context of GPR40, synthetic agonists have been developed that bind to allosteric sites on the receptor. nih.govnih.gov For example, the agonist TAK-875 binds to one allosteric site, while other full agonists can bind to a second, distinct site near intracellular loop 2. nih.govnih.gov The ability of compounds to interact with these allosteric sites can lead to dual Gαq and Gαs coupling and enhanced G protein activity. nih.gov While the specific compound this compound has not been identified as a GPR40 agonist, the broader class of N-substituted β-amino acids represents a promising starting point for designing such molecules. The N-butyl-N-methyl substitution pattern could influence the lipophilicity and conformational properties of the molecule, potentially facilitating its interaction with the transmembrane domains of GPCRs where ligands often bind.

Interactions with Biomolecules (e.g., proteins, nucleic acids, lipids) at a Molecular Level

The interaction of small molecules with biomolecules is fundamental to their biological activity. For derivatives of this compound, these interactions are dictated by their structure, which includes a flexible backbone and a lipophilic N-butyl group. numberanalytics.comnih.gov

Protein Interactions: The energetics of protein-protein interactions are often dominated by a few key residues at the binding interface. nih.gov Alanine scanning mutagenesis is a common technique to probe the importance of specific amino acid residues in these interactions. nih.govacs.org For small molecules like β-amino acid derivatives, similar principles apply. The N-alkyl pendants, such as the butyl group in this compound, can enhance solubility in organic solvents and facilitate the creation of hydrophobic nanocavities. nih.govresearchgate.net This property is crucial for the encapsulation of other hydrophobic molecules and for interacting with hydrophobic pockets on protein surfaces. nih.govresearchgate.net Molecular docking studies are often employed to predict the binding energy and mode of interaction between a ligand and a protein receptor. acs.org

Lipid Interactions: The amphipathic nature of certain N-alkylated amino acids suggests they can interact with lipid membranes. researchgate.net The butyl group provides a hydrophobic tail, while the amino and carboxyl groups provide a hydrophilic head. This structure can facilitate insertion into or perturbation of the lipid bilayer, a mechanism relevant for antimicrobial peptides and other membrane-active agents. acs.org

Nucleic Acid Interactions: While direct interactions of this compound with nucleic acids are not documented, polymers based on N-alkylated β-amino acids have been developed as non-viral vectors for gene delivery. nih.gov These cationic polymers can condense negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles, facilitating their protection and cellular uptake.

Cellular Uptake and Intracellular Distribution Mechanisms (in vitro cellular models)

The transport of amino acids and their derivatives across the plasma membrane is a mediated process, as their ionic nature prevents significant passive diffusion. researchgate.net This transport is carried out by a variety of specific transport proteins with overlapping substrate specificities. researchgate.net

The cellular uptake of β-alanine itself is known to occur via transporters such as taurine (B1682933) and GABA transporters. ebi.ac.uk The N-alkylation in 3-[Butyl(methyl)amino)propanoic acid] would likely alter its affinity for these transporters. The presence of the butyl and methyl groups increases the molecule's lipophilicity, which could potentially facilitate passive diffusion across the cell membrane to some extent, or it might be recognized by transporters that handle larger, more hydrophobic amino acids or other nutrients.

Studies on unnatural hydrophobic amino acids have shown that their incorporation into peptides can drastically increase cellular uptake. nih.gov This enhanced uptake is often mediated by endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. nih.govmdpi.com For instance, nanoparticles formulated from polymers of N-alkylated β-alanine have been designed for targeted drug delivery. nih.govresearchgate.net These nanoparticles are often taken up by cells via endocytosis, sometimes targeted to specific cell types by conjugating ligands like folic acid to their surface, which are then recognized by receptors on the target cells. nih.govresearchgate.net Once inside, these nanoparticles are typically trafficked to endosomes and lysosomes, where the payload can be released into the cytoplasm. mdpi.com

Table 2: Common Cellular Uptake Mechanisms

Mechanism Description Key Features Relevant Molecules Source
Transporter-Mediated Uptake Utilizes specific membrane transport proteins. Saturable, can be active or passive, substrate-specific. Amino acids, glucose, ions. researchgate.net
Clathrin-Mediated Endocytosis Formation of clathrin-coated pits and vesicles. Involves dynamin for vesicle scission. Receptor-bound ligands, nanoparticles. nih.govmdpi.com
Macropinocytosis Large-scale, non-specific uptake of fluid and solutes. Formation of large, irregular vesicles (macropinosomes). Soluble antigens, some viruses and nanoparticles. nih.govmdpi.com
Caveolae-Mediated Endocytosis Internalization via small, flask-shaped invaginations called caveolae. Caveolin- and lipid-raft dependent. Certain toxins, viruses, and signaling molecules. nih.govmdpi.com

Role as a Chemical Probe in Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein or pathway. nih.gov The unique structural properties of β-amino acids make them and their derivatives useful as scaffolds for creating such probes. numberanalytics.comnih.gov Their increased stability against degradation by peptidases allows for more sustained biological effects compared to probes based on natural α-amino acids. researchgate.netnih.gov

Derivatives of this compound could be functionalized to serve as chemical probes. For example:

Activity-Based Protein Profiling (ABPP): A reactive group could be incorporated into the molecule to allow for covalent labeling of enzyme active sites, enabling the identification of novel protein targets. nih.gov

Fluorescent Probes: Attaching a fluorophore would allow for the visualization of cellular uptake, intracellular distribution, and interaction with target molecules using microscopy techniques. Polymers based on N-alkylated β-alanine have been used to encapsulate fluorescent dyes for imaging purposes. nih.govresearchgate.net

Photo-reactive Probes: Incorporation of a photo-activatable group would enable researchers to trigger the interaction of the probe with its target at a specific time and location, providing precise control for studying dynamic biological processes. nih.gov

While this compound itself is not established as a standard chemical probe, its parent structure, β-alanine, and other non-natural amino acids are increasingly being used to engineer peptides and small molecules for probing immune function, receptor binding, and other cellular events. nih.gov

Elucidation of Molecular Pathways and Cellular Processes (non-clinical, fundamental research)

Fundamental research using β-amino acid derivatives aims to understand how these molecules influence cellular behavior at a mechanistic level. Studies with β-alanine have shown it can influence cellular metabolism. For example, in C2C12 myoblast cells, β-alanine treatment was found to increase cellular oxygen consumption and the expression of proteins associated with oxidative metabolism, such as PPARβ/δ, suggesting a role in enhancing mitochondrial biogenesis. nih.gov

Polymers derived from N-alkylated β-alanine have been used to create nanoparticles for theranostic applications. nih.govresearchgate.net In vitro studies using these nanoparticles on cancer cell lines have helped elucidate pathways related to targeted drug delivery and cytotoxicity. For example, folic acid-conjugated nanoparticles carrying a cytotoxic drug were shown to be internalized by cancer cells expressing the folate receptor, subsequently inducing cell death. nih.govresearchgate.net This demonstrates a specific molecular pathway involving receptor-mediated endocytosis and drug-induced apoptosis.

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database includes pathways for β-alanine metabolism, which connects it to the metabolism of other amino acids and compounds. genome.jp Investigating how N-butyl-N-methyl substitution affects the entry of the core propanoic acid structure into these pathways could reveal novel metabolic consequences and cellular responses.

Table of Mentioned Compounds

Potential Applications in Non Clinical and Academic Research Domains

Use as a Building Block in Organic Synthesis and Medicinal Chemistry Research (pre-clinical)

In the realms of organic synthesis and pre-clinical medicinal chemistry, small, functionalized molecules known as building blocks are essential for the construction of more complex molecular entities. nih.govsigmaaldrich.com Amino acids and their derivatives are a particularly important class of building blocks due to their inherent chirality and the presence of multiple reactive sites, which are crucial for creating compounds with specific biological activities. nih.govglpbio.com

While direct research citing 3-[Butyl(methyl)amino]propanoic acid as a building block is not extensively documented, its structure is analogous to other β-amino acids that are integral to the synthesis of peptidomimetics and other biologically active molecules. kao.com The butyl and methyl groups on the nitrogen atom provide specific steric and electronic properties that can be exploited to fine-tune the characteristics of a target molecule. For instance, these alkyl groups can influence solubility, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. kao.com

The propanoic acid backbone allows for its incorporation into peptide chains, where it can induce specific secondary structures or act as a flexible linker. In pre-clinical research, derivatives of this compound could be synthesized to explore structure-activity relationships (SAR) for a variety of therapeutic targets. The tertiary amino group can also serve as a key pharmacophore, interacting with biological targets through ionic or hydrogen bonding.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Potential Product Application
Amide Coupling N-substituted peptides Peptidomimetic synthesis
Esterification Propanoate esters Prodrug development
Reduction of Carboxylic Acid Amino alcohols Synthesis of chiral ligands

Applications in Materials Science (e.g., specialty polymers, surfactants, hydrogels)

The bifunctional nature of this compound, possessing both a hydrophilic carboxylic acid group and a hydrophobic butyl group, suggests its potential as a monomer or modifier in the synthesis of specialty polymers and surfactants.

Specialty Polymers: Incorporation of this amino acid into a polymer backbone could introduce unique properties. The tertiary amine could act as a site for pH-responsiveness, where the polymer's solubility or conformation changes with pH. The butyl group would enhance hydrophobicity, potentially leading to the formation of amphiphilic polymers that can self-assemble into micelles or other nanostructures in aqueous environments.

Surfactants: The molecular structure is reminiscent of an amphiphilic molecule, a key characteristic of surfactants. kao.com By deprotonating the carboxylic acid to form a carboxylate salt, the molecule would possess a hydrophilic head and a hydrophobic tail (the butyl group), enabling it to reduce surface tension at interfaces. Such specialty surfactants could have applications in formulations, emulsification processes, and as stabilizing agents for colloidal systems.

Hydrogels: The carboxylic acid and amine functionalities could be utilized in the formation of cross-linked polymer networks to create hydrogels. These hydrogels could exhibit "smart" behavior, responding to stimuli such as pH or temperature, making them potentially useful for applications in controlled release systems or as scaffolds in tissue engineering research.

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org This is often achieved using chiral auxiliaries or ligands that control the stereochemical outcome of a reaction. wikipedia.orgiupac.orgchemtube3d.com

If this compound were resolved into its individual enantiomers, it could potentially serve as a chiral ligand for metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino acid can chelate to a metal center, creating a chiral environment that can direct the approach of reactants. rsc.org The steric bulk of the butyl group could play a significant role in influencing the enantioselectivity of the transformation.

Furthermore, derivatives of chiral this compound could be employed as chiral auxiliaries. In this approach, the chiral amino acid is temporarily attached to a prochiral substrate, directs a stereoselective reaction, and is subsequently cleaved to yield the enantiomerically enriched product. wikipedia.orgnih.gov

Table 2: Potential Applications in Asymmetric Synthesis

Application Role of this compound derivative Potential Reaction Type
Chiral Ligand Coordination to a metal catalyst Asymmetric hydrogenation, C-C bond formation

Development of Advanced Analytical Reagents and Probes for Laboratory Use

The development of novel analytical reagents and probes is crucial for advancing our understanding of complex chemical and biological systems. The structure of this compound allows for its derivatization to create such tools.

For example, the carboxylic acid group can be coupled to fluorescent dyes or other reporter molecules. The resulting probe could be used to label specific biomolecules or to sense changes in the local environment, such as pH, through alterations in its spectroscopic properties. A cleavable linker containing a disulfide bond could also be incorporated, as seen in other propanoic acid derivatives used for creating biotinylated crosslinkers for protein labeling. sigmaaldrich.com

The tertiary amine could also be functionalized, for instance, by quaternization to create an ionic tag for mass spectrometry-based analysis. The combination of the butyl group for solubility in non-polar environments and the polar functionalities makes it a versatile scaffold for the design of probes with tailored properties.

Environmental Chemistry Research (e.g., biodegradation studies, metal chelation in environmental contexts)

In environmental chemistry, there is a continuous need to understand the fate of organic compounds in the environment and to develop new methods for remediation.

Biodegradation Studies: Research into the biodegradation of N-alkylated compounds is important for assessing their environmental persistence. While specific studies on this compound are not readily available, research on related compounds like tertiary butyl mercaptan indicates that microbial degradation pathways for branched and substituted organic molecules exist. researchgate.net Investigating the biodegradability of this compound would provide valuable data on its environmental impact.

Metal Chelation: The amino acid functionality suggests that this compound could act as a chelating agent for metal ions. The carboxylate group and the lone pair of electrons on the nitrogen atom can coordinate with metal cations. This property could be explored for applications in environmental remediation, such as the sequestration of heavy metals from contaminated water. The strength and selectivity of metal binding would be influenced by the pH and the presence of the butyl and methyl groups.

Contribution to Chemical Biology and Synthetic Biology Research

Chemical biology and synthetic biology often utilize non-natural building blocks to probe and engineer biological systems. Non-coded amino acids, such as β-amino acids, are particularly valuable in this context. nih.govnih.gov

The incorporation of this compound into peptides can confer resistance to proteolytic degradation, a major challenge for peptide-based therapeutics. nih.gov This is because proteases are highly specific for natural L-α-amino acids. The altered backbone and the N-alkylation would disrupt the recognition sites for these enzymes.

Furthermore, the unique side chain (N-butyl, N-methyl) can be used to introduce novel functionalities and to modulate the conformational properties of peptides. This can lead to the development of synthetic peptides with enhanced biological activity or novel functions. In synthetic biology, codons could potentially be reassigned to incorporate such non-natural amino acids into proteins in living cells, opening up possibilities for creating proteins with new catalytic activities or binding specificities.

Future Research Directions and Emerging Challenges for 3 Butyl Methyl Amino Propanoic Acid Research

Development of Novel and Efficient Synthetic Routes

The synthesis of β-amino acids, particularly those with tertiary amino groups like 3-[Butyl(methyl)amino]propanoic acid, remains a challenge in organic chemistry. Future research will likely focus on moving beyond traditional multi-step procedures that often require harsh reagents and pre-functionalized starting materials. illinois.edu

Emerging strategies that could be adapted for this specific compound include:

Catalytic Aminocarbonylation: Palladium-catalyzed methods could enable the direct synthesis from simple alkenes, carbon monoxide, and butyl(methyl)amine, offering a more atom-economical route. illinois.edu

Carboxylation of Aziridines: Nickel-catalyzed carboxylation of a suitably substituted aziridine (B145994) precursor presents another innovative pathway to the β-amino acid core. illinois.edu

Direct Catalytic Amination: A highly desirable route would involve the direct catalytic amination of β-hydroxyl acid esters, using borrowing hydrogen methodology with ruthenium catalysts, which generates water as the only byproduct. researchgate.net

Radical-Based Synthesis: Exploring radical chemistry could provide novel disconnections for constructing the molecule, for example, through the addition of α-amino radicals to acrylate (B77674) derivatives. nih.gov

A significant challenge is the development of a direct asymmetric synthesis to produce enantiomerically pure versions of the compound, which remains an elusive goal for many current methods. illinois.edu

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Potential Precursors Key Advantages Key Challenges
Palladium-Catalyzed Aminocarbonylation Alkene, CO, Butyl(methyl)amine Atom economy, use of simple building blocks. illinois.edu Catalyst sensitivity, substrate scope limitations (e.g., with electron-poor olefins). illinois.edu
Nickel-Catalyzed Carboxylation N-Butyl-N-methylaziridine Wide functional group tolerance, alternative disconnection. illinois.edu Availability of aziridine precursor, potential for side reactions.
Homologation of α-Amino Acids α-Amino acid derivatives Access to enantiopure products from the chiral pool. nih.gov Often requires hazardous reagents like diazomethane (B1218177) (Arndt-Eistert method). illinois.edunih.gov
Mannich-Type Reactions Butyl(methyl)amine, Aldehyde, Ketene Silyl Acetal High efficiency, potential for enantioselective catalysis. organic-chemistry.org Requires in situ generation of iminium ions, control of stereoselectivity. organic-chemistry.org
Direct Catalytic Amination β-Hydroxyl Acid Ester, Butyl(methyl)amine Environmentally friendly (water as byproduct), high efficiency. researchgate.net Catalyst development, optimization for tertiary amine products.

Integration with Advanced Analytical and Imaging Technologies

As research on this compound expands, so will the need for sophisticated analytical methods to detect and quantify it in complex environments. While standard techniques are applicable, future work will focus on enhancing sensitivity, selectivity, and automation. nih.gov

Chromatography and Mass Spectrometry: The coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) will be crucial for ultra-sensitive quantification. numberanalytics.com Advances will involve developing tailored methods that account for the compound's specific physicochemical properties and minimize sample preparation. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be employed, likely after derivatization to increase volatility. numberanalytics.com

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, potentially using cryo-probes for enhanced sensitivity, will be essential for unambiguous structural confirmation and for studying its conformational dynamics in solution. nih.gov

Advanced Imaging: For imaging applications, future research could focus on conjugating this compound to fluorescent probes, such as carbocyanine dyes. acs.org This would enable its visualization within materials or biological systems, providing insights into its localization and transport.

Table 2: Advanced Analytical Techniques for this compound

Technique Principle Advantages Challenges & Future Directions
HPLC with UV/Fluorescence Detection Chromatographic separation followed by detection of derivatized amino acid. shimadzu.com Robust, good for quantification. shimadzu.com Often requires derivatization; limited structural information.
LC-MS/MS Chromatographic separation coupled with mass-based detection and fragmentation. numberanalytics.com High sensitivity and specificity, structural confirmation. numberanalytics.com Matrix effects, need for isotope standards for absolute quantification. nih.gov
GC-MS Separation of volatile derivatives by gas chromatography with mass detection. numberanalytics.com High resolution separation. Requires derivatization; potential for thermal degradation.
NMR Spectroscopy Analysis based on the magnetic properties of atomic nuclei. nih.gov Unambiguous structure elucidation, conformational analysis. Lower sensitivity compared to MS; requires higher sample concentration. nih.gov

Exploration of Bio-orthogonal Chemistry and Bioconjugation Strategies

Bio-orthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.orgnih.gov The structure of this compound, with its carboxylic acid handle, is ripe for exploration in this field.

Future research will likely involve synthesizing derivatives of the molecule that incorporate a bio-orthogonal functional group. This would transform the compound into a versatile chemical reporter or building block. Potential strategies include:

Click Chemistry: Incorporating an azide (B81097) or alkyne group into the butyl or methyl substituent would allow the molecule to participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. acs.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Synthesizing a derivative containing a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), would enable extremely fast and selective reactions with tetrazine probes. nih.govresearchgate.net This is one of the fastest bio-orthogonal reactions known. nih.gov

Cleavable Linkers: The molecule could be incorporated into cleavable linker systems. For instance, a TCO-carboxylic acid ester derivative could release a payload upon reaction with a tetrazine. nih.gov

These strategies would enable the precise attachment of this compound to proteins, surfaces, or imaging agents, opening up new avenues in chemical biology and materials science. acs.org

Computational Design and Optimization for Specific Chemical or Biological Roles

Computational modeling is an increasingly powerful tool for predicting molecular properties and guiding experimental design. byu.edu For this compound, computational approaches can accelerate its development for specific roles.

Conformational Analysis: Molecular dynamics (MD) simulations can predict the preferred three-dimensional structures and flexibility of the molecule, which is crucial if it is to be used as a building block in peptidomimetics or other structured oligomers. byu.edu

Parameterization: A key challenge is the development of accurate force field parameters for this non-standard amino acid, which is necessary for reliable simulations. byu.edu

De Novo Design: Once parameterized, the molecule can be incorporated into computational design workflows. For example, algorithms could design short peptides containing this residue to bind to a specific protein target, with the butyl and methyl groups providing unique steric and hydrophobic interactions. acs.org

Property Prediction: Quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) models can be used to predict properties like binding affinity, lipophilicity, and reactivity, helping to optimize the structure for a desired application without costly and time-consuming synthesis of numerous analogues.

These in silico methods will be instrumental in exploring the vast chemical space of possible derivatives and identifying the most promising candidates for synthesis and testing. nih.gov

Addressing Sustainability in Synthesis and Application

Green chemistry principles are becoming central to modern chemical research. Future development of this compound must address sustainability in both its synthesis and its use.

Green Synthesis: Research will focus on developing synthetic routes that minimize waste, avoid hazardous solvents and reagents, and operate at lower temperatures and pressures. rsc.org This includes exploring biocatalytic methods, such as using enzymes for its synthesis, which offer high selectivity under mild conditions. numberanalytics.com Another approach is the use of catalytic methods in aqueous media. chemistryviews.org

Renewable Feedstocks: A major goal is to devise synthetic pathways that start from renewable bio-based resources rather than petroleum-based feedstocks. researchgate.net

Electrocatalysis and Photocatalysis: Emerging techniques like electrocatalytic C-N coupling or photocatalytic synthesis could offer sustainable alternatives to traditional methods, potentially using benign starting materials like CO2 and inorganic nitrogen sources under ambient conditions. rsc.orgacs.org

The challenge lies in making these sustainable routes as efficient and cost-effective as conventional methods, a critical step for any potential large-scale application.

Expansion into Unexplored Non-Clinical Research Areas and Cross-Disciplinary Studies

While β-amino acids have been widely explored in medicinal chemistry, the unique properties of this compound make it a candidate for a range of non-clinical applications. mdpi.comhilarispublisher.comresearchgate.net

Materials Science: As a functionalized amino acid, it could be used to modify the surfaces of nanomaterials like graphene oxide or quantum dots. nih.govacs.org The butyl-methyl-amino group could tune surface properties like hydrophobicity and solubility, while the carboxylic acid provides a point for further attachment. This could lead to new sensors, catalysts, or electronic materials. nih.gov

Supramolecular Chemistry: The molecule could act as a guest in host-guest chemistry studies, for example, with calixarene (B151959) receptors, to investigate molecular recognition phenomena. rsc.org

Peptidomimetics and Foldamers: Beyond traditional drug applications, incorporating this residue into peptides could create novel folded polymers ('foldamers') with unique, stable secondary structures. nih.gov These could have applications as new types of catalysts or functional materials.

Future progress in these areas will require cross-disciplinary collaborations between organic chemists, materials scientists, physicists, and biochemists to fully explore the potential of this versatile chemical scaffold.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹³C NMR confirms the carboxylic acid (δC ~175 ppm) and quaternary carbons in the butyl chain (δC 20–35 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺: 160.1338 for C₈H₁₇NO₂) with ≤2 ppm error .
  • FT-IR : Identify key functional groups (carboxylic acid O-H: 2500–3300 cm⁻¹; amide C=O: ~1650 cm⁻¹) .
  • HPLC-UV : Assess purity (≥95%) using a reverse-phase column (210 nm detection) .

What strategies minimize racemization during enantiomerically pure synthesis?

Q. Advanced

  • Chiral Auxiliaries : Use (R)- or (S)-tert-butyl sulfinamide to control stereochemistry during amine protection .
  • Low-Temperature Coupling : Conduct reactions at 0–4°C with mild bases (e.g., DMAP) to reduce epimerization .
  • Enzymatic Resolution : Apply lipases (e.g., Candida antarctica Lipase B) to hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .

How does the steric bulk of the butyl(methyl)amino group influence solubility and reactivity?

Q. Advanced

  • Solubility : The hydrophobic butyl group reduces aqueous solubility (logP ~1.8). Strategies:
    • Formulate as a sodium salt (pH >10) .
    • Use co-solvents (e.g., DMSO ≤5% v/v) in biological assays .
  • Reactivity : Steric hindrance limits SN2 reactivity. Preferred methods:
    • Mitsunobu Reactions : For ether synthesis (DIAD, Ph₃P) .
    • Amide Couplings : Use HATU/DIPEA in DMF for efficient activation .

What biochemical interactions are documented for analogous propanoic acid derivatives?

Q. Basic

  • Enzyme Inhibition : Analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) inhibit microbial enzymes (e.g., MMP3, IL-6) at IC₅₀ 10–50 µM .
  • Binding Studies : Use surface plasmon resonance (SPR) with gold sensor chips functionalized with target proteins (e.g., IL-6). Typical binding kinetics: KD ~1–10 µM .

How can environmental stability be assessed for this compound?

Q. Advanced

  • Photodegradation Studies : Expose to UV light (254 nm) in PBS (pH 7.4) and analyze degradation products via LC-MS .
  • Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor intact compound via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.